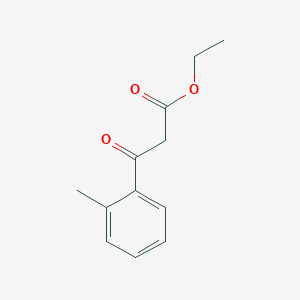

Ethyl 3-oxo-3-(o-tolyl)propanoate

Beschreibung

Contextualization within the Class of β-Keto Esters

β-Keto esters are renowned for their synthetic versatility, which stems from their unique structural features. researchgate.net They possess two electrophilic carbonyl carbons and can generate nucleophilic carbanions at the α-carbon. researchgate.net This dual reactivity makes them valuable intermediates in a wide range of chemical transformations. researchgate.net

The acidity of the α-hydrogens (the hydrogens on the carbon between the two carbonyl groups) is a key characteristic of β-keto esters. This acidity facilitates the formation of a stabilized enolate ion, which can then participate in a variety of carbon-carbon bond-forming reactions. uomustansiriyah.edu.iq

β-Keto esters are widely used as building blocks in organic synthesis, particularly in the preparation of more complex molecules. researchgate.net Their utility is demonstrated in the synthesis of pharmaceuticals, agrochemicals, and even fragrances and flavors. myskinrecipes.com

Historical Perspectives and Initial Discoveries Pertaining to ortho-Substituted β-Keto Esters

The primary method for synthesizing β-keto esters is the Claisen condensation, a reaction discovered by German chemist Rainer Ludwig Claisen in 1887. wikipedia.org This reaction involves the condensation of two ester molecules in the presence of a strong base to form a β-keto ester. wikipedia.org The crossed Claisen condensation, which uses two different esters, can also be employed, especially when one of the esters lacks α-hydrogens, such as an aromatic ester. organic-chemistry.org

The synthesis of ortho-substituted β-keto esters like Ethyl 3-oxo-3-(o-tolyl)propanoate via the Claisen condensation can be influenced by steric hindrance from the ortho substituent. This steric bulk can affect the approach of the nucleophilic enolate to the electrophilic carbonyl carbon. Research into the stereoselectivity of the ortho ester Claisen rearrangement of chiral propargylic alcohols has shown that while aryl-substituted alcohols react with little stereoselectivity, those with alkyl substituents exhibit a preference for a particular diastereomer. researchgate.net This preference increases with the steric bulk of the substituent, highlighting the significant role of steric effects in reactions involving ortho-substituted systems. researchgate.net

Academic Significance and Identified Research Gaps for this compound

This compound serves as a valuable intermediate in the synthesis of more complex molecules. myskinrecipes.com Its application extends to research laboratories where it is used to study chemical reactions and develop new synthetic pathways. myskinrecipes.com

Recent research has highlighted the potential of β-keto esters with ortho substitutions in the development of new antibacterial agents. A 2023 study focused on the design and synthesis of a series of β-keto ester analogues, including those with ortho-substituted phenyl groups, as potential quorum-sensing inhibitors. nih.gov The findings suggest that these compounds could serve as lead compounds for the development of future chemotherapeutic agents to combat multidrug-resistant bacteria. nih.gov

Furthermore, the broader field of β-keto ester chemistry continues to evolve, with new catalytic methods being developed. These include palladium-catalyzed reactions of allylic β-keto esters and visible-light-promoted photocyclization of ortho-biaryl-appended β-ketoesters. researchgate.netnih.gov These advancements open up new avenues for the transformation of β-keto esters, including this compound, into novel and potentially valuable molecules.

Identified research gaps include the further exploration of the biological activities of this compound and its derivatives, particularly in the context of antimicrobial and other therapeutic applications. The development of more efficient and stereoselective synthetic methods for ortho-substituted β-keto esters also remains an area of active investigation. The unique steric and electronic properties conferred by the ortho-tolyl group suggest that this compound could be a valuable tool in the design of new catalysts and materials, an area that is ripe for further exploration.

Structure

2D Structure

Eigenschaften

IUPAC Name |

ethyl 3-(2-methylphenyl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-3-15-12(14)8-11(13)10-7-5-4-6-9(10)2/h4-7H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNULPFKXRJPSCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CC=CC=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70375090 | |

| Record name | Ethyl 3-(2-methylphenyl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51725-82-7 | |

| Record name | Ethyl 2-methyl-β-oxobenzenepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51725-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-(2-methylphenyl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 3 Oxo 3 O Tolyl Propanoate

Classical Ester Synthesis Routes and Their Adaptations

Traditional methods for synthesizing β-keto esters have been adapted for the specific preparation of Ethyl 3-oxo-3-(o-tolyl)propanoate. These routes are foundational in organic synthesis and offer reliable, albeit sometimes harsh, conditions for producing the target molecule.

The Claisen condensation is a cornerstone reaction for the formation of β-keto esters. masterorganicchemistry.comlibretexts.orgaklectures.com It involves the base-mediated condensation of two ester molecules, where one acts as a nucleophile and the other as an electrophile. libretexts.orglibretexts.org In the context of this compound synthesis, a crossed Claisen condensation is typically employed. This involves the reaction between an ortho-tolyl ester, such as methyl o-toluate, and ethyl acetate (B1210297) in the presence of a strong base like sodium ethoxide. libretexts.orgfiveable.me The base deprotonates the α-carbon of ethyl acetate to form an enolate, which then nucleophilically attacks the carbonyl carbon of the ortho-tolyl ester. Subsequent elimination of the alkoxide leaving group yields the desired β-keto ester. aklectures.com

The success of the crossed Claisen condensation often depends on one of the esters being non-enolizable to prevent self-condensation side products. fiveable.me Variations of this reaction, such as the Dieckmann condensation for intramolecular cyclization, highlight the versatility of this general approach in forming β-keto esters. masterorganicchemistry.com

A study on the synthesis of a related compound, ethyl 3-oxo-3-(pyridin-4-yl)propanoate, demonstrated the refluxing of ethyl isonicotinate (B8489971) with sodium ethoxide and ethyl acetate to yield the corresponding β-keto ester. researchgate.net This illustrates a practical application of the Claisen condensation principle for heteroaromatic analogues.

Acylation strategies provide an alternative classical route to this compound. These methods involve the reaction of an ortho-tolyl nucleophile with an acylating agent derived from a malonic acid half-ester or a similar C3-building block.

One such approach is the decarboxylative Claisen condensation, which utilizes magnesium enolates of substituted malonic acid half oxyesters (SMAHOs) as pronucleophiles. These enolates react with various acylating agents, including those derived from o-toluic acid, to produce functionalized β-keto esters.

Modern Catalytic Approaches in the Synthesis of this compound

The quest for more efficient, selective, and milder reaction conditions has led to the development of modern catalytic methods for β-keto ester synthesis. These approaches often exhibit broader substrate scope and functional group tolerance compared to their classical counterparts.

Transition metal catalysis has revolutionized the formation of carbon-carbon bonds. The carbonylative Suzuki-Miyaura coupling reaction has emerged as a powerful tool for the synthesis of aromatic β-keto esters. rsc.orgrsc.org This reaction typically involves the palladium-catalyzed three-component coupling of an α-halo ester, carbon monoxide, and an arylboronic acid. rsc.orgrsc.orgacs.org

In the context of this compound synthesis, this would involve the reaction of an α-haloacetate, such as ethyl iodoacetate, with o-tolylboronic acid under a carbon monoxide atmosphere, catalyzed by a palladium complex. rsc.orgrsc.org A proposed mechanism involves the initial oxidative addition of the α-halo ester to the palladium(0) catalyst, followed by CO insertion to form an acyl-palladium intermediate. Transmetalation with the o-tolylboronic acid and subsequent reductive elimination affords the desired β-keto ester. rsc.org Research has shown that this method can be extended to various aryl and heteroaryl boronic acids, demonstrating its broad applicability. acs.org

The development of base-free conditions for the carbonylative Suzuki-Miyaura coupling of aryl bromides with boronic acid derivatives further enhances the utility of this method, offering a milder alternative for the synthesis of unsymmetrical biaryl ketones and, by extension, β-keto esters. acs.org

Table 1: Comparison of Synthetic Methodologies

| Synthetic Method | Key Reagents | Catalyst | General Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Claisen Condensation | o-Toluic acid ester, Ethyl acetate | Strong base (e.g., NaOEt) | Anhydrous, often reflux | Well-established, readily available reagents | Requires stoichiometric base, potential for side reactions |

| Carbonylative Suzuki-Miyaura Coupling | α-Haloacetate, o-Tolylboronic acid, CO | Palladium complex (e.g., PdCl₂(PPh₃)₂) | CO pressure, often elevated temperature | High efficiency, good functional group tolerance | Requires specialized equipment (CO), catalyst cost |

Organocatalysis has gained significant traction as a powerful strategy in asymmetric synthesis, offering a metal-free alternative to traditional catalysis. google.com While specific examples for the direct synthesis of this compound using organocatalysts are not extensively documented in the provided search results, the principles of organocatalysis can be applied.

For instance, chiral aminocatalysts could potentially be employed to facilitate the asymmetric addition of an enolizable ester to an activated derivative of o-toluic acid. Furthermore, phase-transfer catalysis has been successfully used for the enantioselective fluorination of β-keto esters, indicating the potential for applying similar catalytic systems to other transformations of these molecules. mdpi.com The development of organocatalytic methods for the synthesis of β-keto esters remains an active area of research.

Green Chemistry Principles and Sustainable Synthetic Protocols

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. youtube.com In the context of this compound synthesis, several aspects can be considered to enhance the sustainability of the process.

One key principle is the use of less hazardous chemical syntheses. youtube.com This could involve replacing toxic solvents with greener alternatives, minimizing the use of hazardous reagents, and designing reactions that are more atom-economical. For example, moving from stoichiometric strong bases in Claisen condensations to catalytic methods reduces waste and improves safety.

The development of lipase-catalyzed transesterification for the synthesis of β-keto esters represents a significant step towards greener protocols. google.com This enzymatic approach operates under mild, solvent-free conditions and can offer high chemoselectivity and enantioselectivity. google.com While not directly applied to this compound in the provided information, this methodology holds promise for a more sustainable synthesis of this and related compounds.

Solvent-Free and Aqueous Medium Syntheses

In response to the growing demand for environmentally benign chemical processes, significant research has been directed toward minimizing or eliminating the use of organic solvents. For the synthesis of β-keto esters, several solvent-free and aqueous methodologies have been developed.

Solvent-Free Synthesis: Solvent-free, or neat, reaction conditions offer advantages such as reduced waste, lower costs, and often, enhanced reaction rates. One approach involves the transesterification of β-keto esters catalyzed by lipase (B570770) under solvent-free conditions, which provides a mild route to these compounds. google.com Another prominent method is the use of microwave irradiation, which can accelerate the reaction between an alcohol and a diketene (B1670635) equivalent to produce β-keto esters without any solvent. researchgate.net

Additionally, solid-supported catalysts have proven effective for solvent-free transesterification. Boric acid supported on silica (B1680970) gel, for instance, serves as a recyclable and efficient catalyst for the synthesis of β-keto esters from other esters and various alcohols under neat conditions. acs.org

Aqueous Medium Synthesis: While challenging due to the potential for hydrolysis, some synthetic strategies for related molecules can be adapted to aqueous environments. The description of electronic factors, such as nucleophile-electrophile interactions, is critical in understanding reaction mechanisms in aqueous media where water can act as a competing nucleophile. mdpi.com

Interactive Table: Modern Synthetic Approaches to β-Keto Esters

| Method | Catalyst/Condition | Reactants | Key Features | Reference |

|---|---|---|---|---|

| Lipase-Catalyzed Transesterification | Lipase (e.g., CALB) | β-keto ester + alcohol | Mild, solvent-free conditions; chemoselective. | google.com |

| Microwave-Assisted Synthesis | Microwave Irradiation | Alcohol + Diketene equivalent | Solvent-free; rapid reaction times. | researchgate.net |

| Solid-Supported Catalysis | Boric Acid/Zirconia | Methyl/ethyl keto ester + alcohol | Solvent-free; selective for β-keto esters. | rsc.org |

| Boric Acid Catalysis | Boric Acid | Ethyl acetoacetate (B1235776) + alcohol | Environmentally benign catalyst; compatible with primary and secondary alcohols. | rsc.org |

Biocatalytic Pathways for Structural Analogs

Biocatalysis offers a powerful and highly selective alternative for synthesizing chiral molecules related to this compound. The focus of these pathways is typically the stereoselective reduction of the ketone group in β-keto esters to produce optically active β-hydroxy esters, which are valuable chiral building blocks in the pharmaceutical industry. acs.org

The enzymes primarily responsible for these transformations are ketone reductases (KREDs), a class of oxidoreductases that utilize cofactors like NADPH. nih.gov Extensive research has been conducted on various microorganisms and their isolated enzymes for the reduction of aromatic and aliphatic β-keto esters.

For example, aldo-keto reductases from Bacillus sp. have been identified and shown to be versatile enzymes with a broad substrate spectrum, capable of reducing various β-keto esters with high to moderate enantioselectivity. nih.gov Similarly, significant work has involved engineering the reductase enzymes within baker's yeast (Saccharomyces cerevisiae) to enhance stereoselectivity. By overexpressing specific reductases or knocking out others with competing stereoselectivities, yeast strains can be tailored to produce a desired (R)- or (S)-hydroxy ester enantiomer from a prochiral β-keto ester substrate. nih.govresearchgate.net This approach has been successfully used to generate multigram quantities of chiral α-chloro-β-hydroxy esters, demonstrating its scalability. researchgate.net

Interactive Table: Biocatalytic Reduction of Representative β-Keto Ester Analogs

| Substrate | Biocatalyst/System | Product | Key Outcome | Reference |

|---|---|---|---|---|

| Aromatic & Keto Esters | Aldo-keto reductase (YtbE) from Bacillus sp. | Chiral Alcohols | Broad substrate spectrum; high enantioselectivity (>99% ee for aromatic ketones). | nih.gov |

| Various β-keto esters | Engineered Saccharomyces cerevisiae (baker's yeast) | (R)- or (S)-β-hydroxy esters | Improved stereoselectivity by genetic modification of specific reductases. | nih.gov |

| Ethyl 2-chloroacetoacetate | E. coli overexpressing a yeast reductase | syn-(2R,3S)-alcohol | High optical purity; scalable to multigram synthesis. | researchgate.net |

| Ethyl 3-oxo-5-phenylpentanoate | Various whole-cell biocatalysts | (R)- or (S)-ethyl 3-hydroxy-5-phenylpentanoate | Stereocomplementary catalysts identified for accessing both enantiomers with up to 99% ee. | researchgate.net |

Chemical Reactivity and Transformation Pathways of Ethyl 3 Oxo 3 O Tolyl Propanoate

Tautomerism and Its Influence on Reactivity within the β-Keto Ester Moiety

The β-keto ester functional group in ethyl 3-oxo-3-(o-tolyl)propanoate allows it to exist as a mixture of two readily interconvertible constitutional isomers, a phenomenon known as tautomerism. researchgate.netlibretexts.orgfiveable.me These two forms are the keto tautomer and the enol tautomer. libretexts.orgfiveable.me The keto form contains a ketone and an ester group, while the enol form features an alcohol (hydroxyl group) bonded to a carbon-carbon double bond. libretexts.orgfiveable.me

The equilibrium between the keto and enol forms is dynamic and influenced by factors such as the solvent and temperature. chemrxiv.orgresearchgate.net The interconversion is catalyzed by both acids and bases. libretexts.org Acid catalysis involves protonation of the carbonyl oxygen followed by deprotonation at the α-carbon, whereas base catalysis proceeds through the formation of an enolate ion intermediate. libretexts.org

This keto-enol tautomerism is central to the reactivity of this compound. researchgate.netfiveable.me The α-carbon in the keto form is acidic, and the enol form provides a nucleophilic carbon-carbon double bond. The presence of both tautomers allows the compound to react as either a nucleophile or an electrophile, depending on the reaction conditions and the nature of the reacting partner.

Nucleophilic and Electrophilic Reactivity of the β-Keto Ester Moiety

The dual reactivity of this compound is a direct consequence of its keto-enol tautomerism.

Nucleophilic Character: In the presence of a base, the α-carbon (the carbon atom between the two carbonyl groups) is readily deprotonated to form a resonance-stabilized enolate ion. This enolate is a potent nucleophile and can attack various electrophiles. This reactivity is fundamental to many carbon-carbon bond-forming reactions. youtube.com

Electrophilic Character: The carbonyl carbons of both the ketone and the ester groups are electrophilic and susceptible to attack by nucleophiles. This allows for a range of addition and condensation reactions.

This ambident nature makes this compound a valuable building block in organic synthesis. myskinrecipes.comresearchgate.net

Key Organic Reactions and Derivatizations

The unique reactivity of this compound enables its participation in a wide array of organic reactions.

β-Keto esters like this compound are classic substrates for condensation reactions. The Claisen condensation, for instance, involves the reaction of two ester molecules to form a β-keto ester. libretexts.orglibretexts.org While this compound is a product of such a reaction, it can also be a reactant in crossed Claisen condensations. libretexts.orglibretexts.org

Furthermore, the reactivity of this compound is harnessed in cyclization reactions to form various heterocyclic and carbocyclic systems. nih.gov A notable application is the tandem condensation-cyclization reaction for the synthesis of furans. researchgate.net These reactions often proceed through an initial condensation step followed by an intramolecular cyclization, providing an efficient route to substituted furan (B31954) derivatives. researchgate.net

The ketone carbonyl group in this compound can be selectively reduced to a hydroxyl group, yielding a β-hydroxy ester. The stereochemical outcome of this reduction is of significant interest in asymmetric synthesis.

Enantioselective and Diastereoselective Reductions: A variety of methods have been developed for the stereoselective reduction of β-keto esters. nih.govbenthamdirect.com These methods often employ chiral catalysts or reagents to control the formation of a specific stereoisomer. For example, baker's yeast (Saccharomyces cerevisiae) has been used as a biocatalyst for the stereoselective reduction of β-keto esters, although it can sometimes lead to mixtures of stereoisomers. nih.govacs.org Genetic engineering of baker's yeast has been explored to improve the stereoselectivity of these reductions. nih.govacs.org Chemical methods often involve the use of metal hydrides in conjunction with chiral ligands or Lewis acids to achieve high levels of diastereoselectivity. benthamdirect.com

Ruthenium-Catalyzed Hydrogenation: Asymmetric hydrogenation catalyzed by transition metal complexes, particularly ruthenium catalysts, is a powerful method for the enantioselective reduction of β-keto esters. nih.gov These reactions can provide access to chiral β-hydroxy esters with high enantiomeric excess, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules. nih.gov

| Method | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|

| Biocatalytic Reduction | Baker's Yeast (Saccharomyces cerevisiae) | Convenient, but can result in mixtures of stereoisomers. Genetically modified strains show improved stereoselectivity. | nih.gov, acs.org |

| Chemical Reduction | Metal hydrides with chiral ligands or Lewis acids | Allows for high diastereoselectivity. | benthamdirect.com |

| Asymmetric Hydrogenation | Ruthenium catalysts | Provides high enantiomeric excess for the synthesis of chiral β-hydroxy esters. | nih.gov |

This compound can undergo various oxidative transformations and cross-coupling reactions.

Oxidative Transformations: Manganese(III) acetate (B1210297) is a common reagent for the oxidation of β-keto esters to generate α-oxoalkyl radicals. wikipedia.org These radicals can then participate in intra- or intermolecular addition reactions to carbon-carbon multiple bonds. wikipedia.orgbrandeis.edu The reaction pathway of the resulting adduct radical can be controlled by the reaction conditions, such as the presence of a co-oxidant like copper(II) acetate. wikipedia.org

Cross-Coupling Reactions: Co/Mn-mediated oxidative cross-coupling reactions have been developed for the reaction of β-keto esters with other molecules, such as indoles. rsc.orgrsc.org These reactions, which can proceed via dioxygen activation under mild conditions, lead to the formation of highly functionalized products. rsc.orgrsc.org

| Reaction Type | Reagent/Catalyst | Description | Reference |

|---|---|---|---|

| Oxidative Radical Formation | Manganese(III) acetate | Generates α-oxoalkyl radicals for subsequent addition reactions. | wikipedia.org |

| Oxidative Cross-Coupling | Co/Mn catalysts | Couples β-keto esters with other molecules, such as indoles, under mild, aerobic conditions. | rsc.org, rsc.org |

The nucleophilic character of the enolate derived from this compound makes it a suitable partner in various addition reactions.

Mannich Reaction: The Mannich reaction is a three-component condensation involving an active hydrogen compound (like a β-keto ester), an aldehyde (often formaldehyde), and a primary or secondary amine. This reaction leads to the formation of β-amino carbonyl compounds, known as Mannich bases.

Hydroxysulfonamide Reaction: β-Keto esters can react with hydroxysulfonamides. For instance, the reaction of difluoromethanesulfonamide (B1358094) carbanions with carbonyl compounds, including ketones, yields β-hydroxy-α,α-difluorosulfonamides. uwaterloo.ca This type of reaction highlights the versatility of β-keto esters in forming new carbon-carbon bonds with a variety of functionalized reagents. uwaterloo.ca

Functional Group Interconversions and Derivatization

This compound is a versatile bifunctional molecule, possessing a ketone, an ester, and an active methylene (B1212753) group. This arrangement of functional groups provides multiple reactive sites for a wide array of chemical transformations, making it a valuable intermediate in organic synthesis. The derivatization of this β-keto ester primarily involves reactions at the carbonyl groups, the active methylene bridge, and cyclocondensation reactions leading to complex heterocyclic systems.

The reactivity of the 1,3-dicarbonyl system is central to its utility. This structural motif enables the formation of various derivatives through reactions like condensation with dinucleophiles to form heterocycles, and reactions at the acidic α-carbon situated between the two carbonyls.

Cyclocondensation Reactions for Heterocycle Synthesis

One of the most significant applications of this compound is its use as a precursor in the synthesis of five- and six-membered heterocyclic compounds. The 1,3-dicarbonyl moiety is an ideal electrophilic partner for reactions with various binucleophilic reagents.

Pyrazole (B372694) Synthesis: The reaction of β-keto esters with hydrazine (B178648) and its derivatives is a classical and efficient method for constructing pyrazole rings. organic-chemistry.org When this compound is treated with hydrazine hydrate (B1144303) (NH₂NH₂), a cyclocondensation reaction occurs to yield 5-hydroxy-3-(o-tolyl)-1H-pyrazole (or its tautomeric form, 3-(o-tolyl)-1H-pyrazol-5(4H)-one). This transformation is foundational in medicinal chemistry for creating molecules with a broad spectrum of biological activities. nih.gov The general method involves refluxing the β-keto ester with hydrazine in a suitable solvent like ethanol. rsc.org

Pyrimidine (B1678525) Synthesis: The synthesis of pyrimidine derivatives can be achieved through the condensation of this compound with amidines, urea (B33335), or thiourea (B124793). For instance, reacting the β-keto ester with urea in the presence of a base catalyst leads to the formation of a substituted pyrimidine-2,4-dione (a uracil (B121893) derivative). Similarly, using thiourea yields the corresponding thioxopyrimidine. These reactions are crucial for synthesizing scaffolds found in numerous pharmacologically active compounds. nih.govnih.gov

Reactivity of the Active Methylene Group

The two protons on the carbon atom situated between the ester and ketone groups (the α-carbon) are significantly acidic due to the electron-withdrawing effect of both carbonyls. This allows for deprotonation by a suitable base to form a stable enolate ion, which is a potent nucleophile.

Knoevenagel Condensation: The active methylene group can participate in Knoevenagel-type condensation reactions with aldehydes or ketones. For example, in the presence of a base catalyst, this compound can react with an aromatic aldehyde. This reaction typically involves the initial formation of an adduct, which may subsequently undergo dehydration to yield an α,β-unsaturated dicarbonyl compound. A similar reaction involves the treatment of a β-keto ester with an aldehyde under reflux in neat conditions to produce a methylene-bridged derivative. researchgate.net

Japp-Klingemann Reaction: The active methylene site can react with diazonium salts. Under basic conditions, the coupling of an aryldiazonium salt with this compound, followed by hydrolysis and decarboxylation, yields an arylhydrazone of a 1,2-diketone. This hydrazone is a key intermediate for synthesizing indole (B1671886) derivatives via the Fischer indole synthesis. The existence of related hydrazono-derivatized butyric acid ethyl esters highlights this reactive pathway. sigmaaldrich.com

Transformations of Carbonyl and Ester Groups

The individual ketone and ester functional groups can also be selectively modified.

Oximation: The ketonic carbonyl group can be converted into an oxime by reacting with hydroxylamine (B1172632) (NH₂OH). This reaction yields an ethyl (Z/E)-2-(hydroxyimino)-3-(o-tolyl)propanoate, which can serve as a building block for other derivatives. sigmaaldrich.com

Reduction: Selective reduction of the ketone function to a secondary alcohol can be achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄). This transformation yields Ethyl 3-hydroxy-3-(o-tolyl)propanoate, converting the β-keto ester into a β-hydroxy ester, another important class of synthetic intermediates.

The table below summarizes the primary functional group interconversions and derivatization reactions of this compound.

| Reaction Type | Reagents & Conditions | Product Class | Key Findings |

|---|---|---|---|

| Pyrazole Synthesis | Hydrazine hydrate (NH₂NH₂), typically refluxed in ethanol. | Substituted Pyrazolones | A fundamental method for synthesizing five-membered nitrogen heterocycles from 1,3-dicarbonyl compounds. nih.govrsc.org |

| Pyrimidine Synthesis | Urea or Thiourea with a base catalyst (e.g., sodium ethoxide) in ethanol. | Substituted Pyrimidinones/Thiones | Forms the core structure of many biologically significant molecules via cyclocondensation. nih.govnih.gov |

| Knoevenagel Condensation | Aldehydes (e.g., isonicotinaldehyde), often under reflux without solvent. | α,β-Unsaturated Dicarbonyls | Derivatization at the active methylene bridge to form C-C bonds. researchgate.net |

| Japp-Klingemann Reaction | Aryldiazonium salt in the presence of a base. | Arylhydrazones | Creates precursors for indole synthesis by targeting the active methylene group. sigmaaldrich.com |

| Oximation | Hydroxylamine (NH₂OH) and a weak base or acid catalyst. | Keto-oximes | Specific interconversion of the ketone functional group. sigmaaldrich.com |

| Ketone Reduction | Sodium borohydride (NaBH₄) in an alcoholic solvent. | β-Hydroxy Esters | Selective reduction of the ketone to a secondary alcohol. |

Advanced Spectroscopic and Structural Characterization of Ethyl 3 Oxo 3 O Tolyl Propanoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering deep insights into the atomic arrangement and chemical environment within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in characterizing Ethyl 3-oxo-3-(o-tolyl)propanoate, particularly in understanding its keto-enol tautomerism. This compound exists as an equilibrium mixture of a ketone and an enol form. rsc.org The ¹H NMR spectrum distinctly shows separate signals for both tautomers, allowing for the determination of their ratio. rsc.org

For instance, in a deuterochloroform (CDCl₃) solvent, the ketone to enol ratio for Deutero this compound has been observed to be 4:1. rsc.org The chemical shifts (δ) are reported in parts per million (ppm).

Key chemical shifts for the tautomers of similar compounds have been identified. For the keto form of a related compound, signals appear at δ 7.50 (doublet), 7.39–7.31 (multiplet), 7.25–7.17 (multiplet), 4.24 (quartet), 3.90 (singlet), and 1.28 (triplet). rsc.org The enol form of the same compound shows signals at δ 12.57 (singlet), 7.50 (doublet), 7.39–7.31 (multiplet), 7.25–7.17 (multiplet), 5.23 (singlet), 4.24 (quartet), and 1.28 (triplet). rsc.org The presence of the broad singlet at a high chemical shift (around 12.57 ppm) is a characteristic signal for the enolic proton involved in a strong intramolecular hydrogen bond. rsc.org

Table 1: ¹H NMR Chemical Shifts for Tautomers of an this compound Analog

| Tautomer | Proton | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| Ketone | Aromatic | 7.50 | d |

| Aromatic | 7.39–7.31 | m | |

| Aromatic | 7.25–7.17 | m | |

| -OCH₂CH₃ | 4.24 | q | |

| -COCH₂CO- | 3.90 | s | |

| -OCH₂CH₃ | 1.28 | t | |

| Enol | Enolic OH | 12.57 | s |

| Aromatic | 7.50 | d | |

| Aromatic | 7.39–7.31 | m | |

| Aromatic | 7.25–7.17 | m | |

| Vinylic | 5.23 | s | |

| -OCH₂CH₃ | 4.24 | q | |

| -OCH₂CH₃ | 1.28 | t |

Data sourced from a study on related compounds. rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton of this compound. This technique is crucial for confirming the carbon framework and identifying the different carbon environments within the molecule. rsc.orgst-andrews.ac.uk

In a typical ¹³C NMR spectrum, the carbonyl carbons of the ketone and ester groups resonate at characteristic downfield chemical shifts. The aromatic carbons also appear in a specific region of the spectrum, and the aliphatic carbons of the ethyl group and the methylene (B1212753) bridge are found at upfield positions. The chemical shifts are referenced to the solvent peak, for example, the triplet of chloroform-d (B32938) at 77.0 ppm. rsc.org For a related compound, (E)-3-(Naphthalen-1-yl)allyl propionate, the carbonyl carbon appears at δ 174.2 ppm. rsc.org

Table 2: Representative ¹³C NMR Chemical Shifts for a Related Propionate Derivative

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C=O (ester) | 174.2 |

| Aromatic/Vinylic | 123.2 - 134.0 |

| -OCH₂CH₃ | 68.6 |

| -OCH₂CH₃ | 14.2 |

Data adapted from a study on (E)-3-(Naphthalen-1-yl)allyl propionate. rsc.org

To unambiguously assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy) : This experiment reveals correlations between protons that are coupled to each other, helping to trace the proton-proton networks within the molecule.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These techniques are used to correlate proton signals with the carbon signals of the atoms they are directly attached to. This is invaluable for assigning the carbon signals based on the already assigned proton spectrum.

While specific 2D NMR data for this compound is not detailed in the provided results, the application of these techniques is a standard procedure in the structural elucidation of such molecules. st-andrews.ac.uk

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact mass of this compound with high precision. nih.gov This allows for the calculation of its elemental formula, providing strong evidence for the compound's identity. The exact mass of this compound has been computed to be 206.094294304 Da. nih.gov The high resolution of this technique can differentiate between compounds with the same nominal mass but different elemental compositions.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₄O₃ |

| Exact Mass | 206.094294304 Da |

Data from PubChem. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for assessing the purity of this compound and for analyzing any volatile impurities. nih.govmyskinrecipes.com

In a GC-MS analysis, the sample is first vaporized and separated into its components in the gas chromatograph. Each separated component then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a fingerprint for each component, allowing for its identification. This method is also valuable in monitoring the progress of reactions that synthesize or involve this compound.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of this compound. These methods provide detailed information about the various functional groups and structural motifs present in the molecule by probing their characteristic vibrational frequencies. For this compound, the spectra are dominated by features arising from its carbonyl groups, ester linkage, aromatic ring, and alkyl substituents. nih.gov

Analysis of Carbonyl and Ester Vibrational Modes

The most prominent features in the vibrational spectrum of this compound are the stretching vibrations of its ketone and ester carbonyl (C=O) groups. Due to the β-keto ester functionality, this compound can exist in keto-enol tautomeric forms, which influences the carbonyl absorption bands. The IR spectrum typically shows strong absorptions in the region of 1650-1750 cm⁻¹.

The ketonic carbonyl group generally absorbs at a lower frequency compared to the ester carbonyl group. The ester group itself is characterized by two main stretching vibrations: the C=O stretch and the C-O stretch. The intense C=O stretching band is a reliable indicator of the ester functional group. The exact positions of these bands can be influenced by conjugation and the physical state of the sample.

Table 1: Key Carbonyl and Ester Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical IR Frequency Range (cm⁻¹) |

|---|---|---|

| Ketone Carbonyl | C=O Stretch | 1680 - 1700 |

| Ester Carbonyl | C=O Stretch | 1735 - 1750 |

Data is synthesized from typical values for β-keto esters.

Identification of Aromatic and Alkyl Group Signatures

Beyond the carbonyl and ester groups, the vibrational spectra provide clear signatures for the aromatic and aliphatic portions of the molecule. The o-tolyl group gives rise to characteristic aromatic C-H stretching vibrations, which are typically observed above 3000 cm⁻¹. Aromatic C=C stretching vibrations appear as a series of bands in the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene (B151609) ring (ortho-substitution) can also be deduced from the pattern of overtone and combination bands in the 1660-2000 cm⁻¹ region and the C-H out-of-plane bending bands below 900 cm⁻¹. nih.gov

The ethyl group and the methylene group of the propanoate chain contribute to aliphatic C-H stretching vibrations, usually found in the 2850-3000 cm⁻¹ range. Bending vibrations for these alkyl groups (scissoring, rocking, and wagging) are also present at lower frequencies. bldpharm.com

Table 2: Aromatic and Alkyl Group Vibrational Signatures

| Functional Group | Vibrational Mode | Typical IR Frequency Range (cm⁻¹) |

|---|---|---|

| Aromatic | C-H Stretch | 3000 - 3100 |

| C=C Stretch | 1450 - 1600 | |

| C-H Out-of-Plane Bend | 730 - 770 (for ortho-disubstitution) | |

| Alkyl (CH₃, CH₂) | C-H Stretch | 2850 - 2980 |

Data is synthesized from typical values for aromatic and alkyl compounds.

X-ray Crystallography for Solid-State Structural Analysis (Applicable to Crystalline Derivatives and Analogs)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline lattice. While this compound is a liquid at room temperature, this technique is highly applicable to its crystalline derivatives or closely related analogs. nih.gov The synthesis of solid derivatives, such as amides or other condensation products, allows for single-crystal X-ray diffraction analysis. bldpharm.com

Such an analysis provides a wealth of structural information, including:

Bond Lengths and Angles: Precise measurement of the distances between atoms and the angles between bonds, confirming the molecular geometry.

Conformation: Determination of the preferred spatial orientation of the molecule's various parts, such as the rotation around the C-C single bonds.

Intermolecular Interactions: Elucidation of how molecules pack together in the crystal lattice, revealing details about hydrogen bonding, van der Waals forces, and other non-covalent interactions that govern the solid-state structure.

Tautomeric Form: In the solid state, the analysis can unequivocally identify whether the molecule exists in its keto or enol form. It has been noted that some β-keto esters can be crystallized in either their keto or enol forms. nih.gov

The structural data obtained from X-ray crystallography is crucial for understanding structure-property relationships and for designing molecules with specific desired characteristics. The analysis relies on Bragg's Law to interpret the diffraction pattern produced when X-rays are scattered by the electron clouds of the atoms in the crystal. suniv.ac.in

Applications in Complex Molecule Synthesis and Chemical Biology

Role as a Key Building Block in Multistep Organic Synthesis

The reactivity of the 1,3-dicarbonyl moiety is central to its role as a synthetic intermediate. This functionality allows for a variety of chemical transformations, making it a staple in the synthesis of more elaborate structures for pharmaceutical and agrochemical applications. myskinrecipes.com

The structure of Ethyl 3-oxo-3-(o-tolyl)propanoate can be readily modified to generate other carbonyl compounds. For instance, the ester group can be removed through saponification followed by decarboxylation to yield 1-(o-tolyl)ethan-1-one. More advanced synthetic strategies, such as homologation reactions involving carbon-carbon bond cleavage, can transform aryl ketones into long-chain ketones and aldehydes, demonstrating the potential for creating diverse carbonyl structures from this precursor. nih.gov

The compound is a cornerstone for synthesizing a variety of heterocyclic systems, which are prevalent in medicinal chemistry and materials science. The 1,3-dicarbonyl unit is perfectly suited for condensation reactions with dinucleophiles to form five- and six-membered rings.

Pyrazoles: Reaction with hydrazine (B178648) or its derivatives leads to the formation of the pyrazole (B372694) ring through a classical Knorr-type condensation.

Quinoxalines: Condensation with ortho-phenylenediamines provides a direct route to quinoxaline (B1680401) derivatives, an important class of benzoheterocycles with a broad spectrum of biological activities. researchgate.net

Pyridones: The Hantzsch pyridine (B92270) synthesis, or variations thereof, can utilize this β-keto ester with an enamine or β-aminocrotonate to construct substituted dihydropyridine (B1217469) rings, which can be subsequently oxidized to pyridones.

Thiazoles: The Hantzsch thiazole (B1198619) synthesis can be employed by first halogenating the active methylene (B1212753) group of the propanoate, followed by condensation with a thioamide to yield the thiazole ring. mdpi.com

Furans: The Feist-Benary furan (B31954) synthesis offers a pathway where the enolate of this compound reacts with an α-halo ketone or aldehyde to construct the furan framework. researchgate.net

| Heterocycle | General Reaction Type | Key Reagent | Reference |

|---|---|---|---|

| Pyrazole | Condensation | Hydrazine | sigmaaldrich.com |

| Quinoxaline | Condensation (Hinsberg Reaction) | o-Phenylenediamine | researchgate.net |

| Pyridone | Cyclocondensation (Hantzsch-type) | β-Enaminone or Cyanoacetamide | |

| Thiazole | Cyclocondensation (Hantzsch Synthesis) | α-Haloketone + Thioamide | mdpi.com |

| Furan | Cyclocondensation (Feist-Benary Synthesis) | α-Halo Ketone/Aldehyde | researchgate.net |

A significant application of this compound and its structural analogs is in the synthesis of biologically active molecules. sigmaaldrich.comnih.gov It serves as a key precursor for producing advanced pharmaceutical intermediates. Notably, it is implicated in the synthesis of Cambinol, a potent inhibitor of sirtuins (SIRTs), which are Class III histone deacetylases. nih.govnih.gov Sirtuins, particularly SIRT1 and SIRT2, are important targets in cancer therapy due to their role in regulating key proteins like p53. nih.govmdpi.com

In the synthesis of Cambinol analogs, a β-keto ester is a crucial component that reacts to form the central β-hydroxynaphthylamide scaffold. nih.gov Structure-activity relationship (SAR) studies on Cambinol have led to the development of analogs with improved potency and selectivity for specific sirtuin isoforms, highlighting the importance of synthetic routes that can be easily modified. nih.govmdpi.com The ability to use precursors like this compound allows for systematic structural modifications to optimize the biological activity of these potential anticancer agents. nih.gov

Strategies for Asymmetric Synthesis Utilizing this compound

Moving beyond the construction of basic frameworks, this compound is also a valuable substrate in asymmetric synthesis, where the goal is to create chiral molecules with a specific three-dimensional arrangement.

The prochiral ketone of this compound can be reduced to a chiral secondary alcohol. Achieving this transformation with high enantioselectivity is crucial for the synthesis of chiral drugs. Bioreduction, using enzymes such as short-chain dehydrogenases/reductases (SDRs), represents a powerful and environmentally friendly method to achieve this. nih.gov Studies on analogous substrates like ethyl 3-oxo-3-(2-thienyl)propanoate have shown that reductases can catalyze the NADPH-dependent reduction to yield the corresponding (S)-hydroxy ester with excellent stereoselectivity, often exceeding 99% enantiomeric excess (ee). nih.gov This enzymatic approach provides a highly efficient route to enantiopure chiral alcohols, which are key building blocks for pharmaceuticals. nih.gov

| Substrate Class | Transformation | Method | Outcome | Reference |

|---|---|---|---|---|

| Ethyl 3-oxo-3-(aryl)propanoates | Ketone to Chiral Alcohol | Bioreduction (e.g., using ChKRED12) | High conversion and enantiomeric excess (>99% ee) | nih.gov |

The active methylene group flanked by the two carbonyls is a site for facile carbon-carbon bond formation via its enolate. In a molecule that already possesses a stereocenter (for example, the chiral alcohol produced via enantioselective reduction), new C-C bonds can be formed with high diastereoselectivity. The existing chiral center directs the approach of the incoming electrophile, favoring the formation of one diastereomer over the other. Furthermore, advanced strategies for diastereoselective coupling reactions, such as those involving the formation of silyl (B83357) bis-enol ethers, can be used to achieve highly controlled dimerization or cross-coupling of ketone-derived substrates, demonstrating a powerful method for constructing complex molecules with multiple stereocenters. nih.govnorthwestern.edu Such methods are critical for building the carbon skeleton of complex natural products and pharmaceuticals. organic-chemistry.org

Contributions to Materials Science and Functional Molecule Development

While direct research on this compound in materials science is limited, the broader class of β-keto esters is being investigated for the development of functional materials.

The rigid aromatic core and the flexible ethyl chain in molecules derived from aromatic β-keto esters are structural motifs that are conducive to the formation of liquid crystalline phases. Research into the synthesis of novel liquid crystals sometimes utilizes β-keto esters as key intermediates to construct the core mesogenic structures. nih.gov

The incorporation of photoswitchable units into molecules is a key strategy for developing photoresponsive materials. β-Keto esters can serve as precursors for the synthesis of molecules that can be functionalized with photochromic groups, allowing for the light-induced modulation of their properties.

Mechanistic Investigations and Kinetic Analysis of Reactions Involving Ethyl 3 Oxo 3 O Tolyl Propanoate

Elucidation of Reaction Pathways and Rate-Determining Steps

While specific mechanistic studies exclusively focused on Ethyl 3-oxo-3-(o-tolyl)propanoate are not extensively documented in the current body of scientific literature, the reaction pathways can be inferred from well-established mechanisms of similar β-ketoesters, particularly in multicomponent reactions like the Biginelli and Hantzsch syntheses.

An alternative earlier mechanism proposed that the reaction initiates with an aldol (B89426) condensation between the aldehyde and the β-ketoester. wikipedia.org However, experimental evidence, including NMR studies on related systems, has provided stronger support for the N-acyliminium ion pathway. nih.gov

In the context of the Hantzsch dihydropyridine (B1217469) synthesis, another important reaction for β-ketoesters, the mechanism involves the formation of two key intermediates. One is an enamine formed from the β-ketoester and the nitrogen donor (e.g., ammonia), and the other is an α,β-unsaturated carbonyl compound formed from the aldehyde and a second equivalent of the β-ketoester. The subsequent Michael addition of the enamine to the unsaturated system, followed by cyclization and dehydration, leads to the dihydropyridine product. The rate-determining step in this sequence can vary depending on the specific reactants and conditions.

Due to the steric hindrance from the ortho-tolyl group in this compound, it is plausible that the rates of both the enolization and the subsequent nucleophilic attack could be influenced compared to less hindered analogues like ethyl acetoacetate (B1235776). However, without specific kinetic studies, this remains a hypothesis.

Role of Catalysts and Reagents in Reaction Mechanisms

Catalysts play a pivotal role in directing the reaction pathway and influencing the reaction rate in syntheses involving this compound. Both Brønsted and Lewis acids are commonly employed to accelerate these reactions. wikipedia.org

Brønsted acids , such as hydrochloric acid or p-toluenesulfonic acid, are crucial in the Biginelli reaction. Their primary role is to catalyze the formation of the N-acyliminium ion intermediate by protonating the aldehyde's carbonyl group, making it more susceptible to nucleophilic attack by urea (B33335), and facilitating the subsequent dehydration steps. wikipedia.org

Lewis acids , such as metal triflates (e.g., Yb(OTf)₃, In(OTf)₃), have also been shown to be highly effective catalysts for the Biginelli and related reactions. organic-chemistry.org The Lewis acid coordinates to the carbonyl oxygen of the aldehyde, which significantly increases its electrophilicity and accelerates the formation of the key N-acyliminium intermediate. illinois.edu Furthermore, the Lewis acid can also activate the carbonyl group of the β-ketoester, facilitating its enolization. The choice of Lewis acid can influence the reaction efficiency and, in some cases, the stereoselectivity of the transformation. The use of certain Lewis acids can lead to higher yields and shorter reaction times compared to traditional Brønsted acid catalysis. organic-chemistry.org

The nature of the reagents themselves also dictates the mechanistic course. In the Biginelli reaction, the choice of the aldehyde and the urea (or thiourea) component will affect the structure of the final dihydropyrimidinone. Similarly, in the Hantzsch synthesis, the aldehyde and the nitrogen source are critical determinants of the product's structure.

Computational Validation of Proposed Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for validating proposed reaction mechanisms, elucidating transition state structures, and understanding the energetics of reaction pathways.

For reactions involving this compound, computational studies would be invaluable for several reasons:

Confirming the Rate-Determining Step: DFT calculations can be used to model the energy profiles of the different proposed pathways for reactions like the Biginelli synthesis. By comparing the activation energies of the various steps, the rate-determining step can be definitively identified for this specific substrate.

Analyzing Steric and Electronic Effects: The ortho-methyl group on the phenyl ring of this compound introduces specific steric and electronic effects. Computational models can quantify how these factors influence the stability of intermediates and the energy of transition states compared to the unsubstituted ethyl benzoylacetate or its meta and para isomers.

Investigating Catalyst-Substrate Interactions: DFT studies can provide detailed insights into the coordination of Lewis and Brønsted acids with the reactants. This can help to explain the observed catalytic activity and guide the selection of more efficient catalysts. For instance, the binding energies and the extent of charge transfer between the catalyst and the aldehyde or β-ketoester can be calculated.

Theoretical and Computational Chemistry Studies of Ethyl 3 Oxo 3 O Tolyl Propanoate

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

While specific quantum chemical calculations for Ethyl 3-oxo-3-(o-tolyl)propanoate are not extensively available in the public domain, a robust understanding of its electronic structure and molecular properties can be inferred from studies on analogous β-keto esters. Density Functional Theory (DFT) is a powerful tool for such investigations. For a series of substituted β-keto esters, calculations at the M062x/6-311+G(d,p) level of theory have been shown to provide reliable insights. nih.gov

These calculations typically reveal the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting molecular electrostatic potential (MEP). The HOMO-LUMO gap is a critical parameter, indicating the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity.

For this compound, the presence of the electron-donating o-tolyl group is expected to influence the electronic properties compared to its unsubstituted counterpart, ethyl benzoylacetate. This substitution can affect the electrophilicity of the carbonyl carbons, which are key sites for nucleophilic attack. mdpi.com

Table 1: Predicted Electronic Properties of this compound based on Analogous Compounds

| Property | Predicted Value/Characteristic |

| HOMO Energy | Relatively high, influenced by the tolyl group |

| LUMO Energy | Relatively low, localized on the β-dicarbonyl moiety |

| HOMO-LUMO Gap | Moderate, suggesting good stability with reactive sites |

| Molecular Electrostatic Potential | Negative potential around the oxygen atoms of the carbonyl groups |

This table is generated based on extrapolations from theoretical studies on similar β-keto esters.

Conformational Analysis and Tautomeric Equilibria Modeling

This compound can exist in different conformations due to the rotation around single bonds. The most significant conformational flexibility arises from the rotation of the o-tolyl group and the ethyl ester group. Computational studies on similar molecules, like α-ketoesters, have shown that the potential energy surface is characterized by broad minima corresponding to s-cis and s-trans conformations with low interconversion barriers. unige.ch

Furthermore, β-keto esters like this compound can exhibit keto-enol tautomerism. The equilibrium between the keto and enol forms is a crucial aspect of their chemistry. Spectroscopic studies on a range of β-keto esters have indicated that they predominantly exist in the keto form in solution. nih.gov Theoretical modeling can quantify the relative energies of the tautomers. For instance, studies on ethyl 3-oxobutanoate have provided detailed thermodynamic data for its keto-enol equilibrium. researchgate.net The enol form is stabilized by intramolecular hydrogen bonding. The relative stability of the keto and enol tautomers can be influenced by the solvent and the nature of the substituents.

Table 2: Tautomeric Forms of this compound

| Tautomer | Key Structural Feature | Predicted Stability |

| Keto form | Two carbonyl groups (C=O) | Predominant form in non-polar solvents |

| Enol form | One carbonyl group, one enol (C=C-OH) | Stabilized by intramolecular hydrogen bonding |

Predictions are based on established principles and data from analogous compounds.

Reaction Energetics and Transition State Studies

The synthesis of this compound is typically achieved through a Claisen condensation reaction. masterorganicchemistry.comgeeksforgeeks.orgfiveable.me Theoretical studies of the Claisen condensation mechanism reveal important energetic aspects. The initial step, the formation of an enolate from the ester, is generally endothermic. wvu.edu The subsequent nucleophilic attack of the enolate on another ester molecule leads to a tetrahedral intermediate. The final steps involve the departure of an alkoxide and a subsequent deprotonation of the β-keto ester, which is the thermodynamic driving force for the reaction. masterorganicchemistry.comwvu.edu

Computational chemistry allows for the calculation of the activation energies for each step of the reaction, as well as the energies of the intermediates and transition states. This provides a detailed understanding of the reaction pathway and the factors that control the reaction rate. For this compound, the steric hindrance from the ortho-methyl group on the tolyl ring may influence the activation energy of the nucleophilic attack step.

Molecular Docking and Interaction Studies for Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov While there are no specific molecular docking studies published for this compound, research on analogous β-keto esters has demonstrated their potential as inhibitors of various biological targets, such as quorum-sensing proteins in bacteria. mdpi.comresearchgate.netnih.gov

In these studies, β-keto esters were docked into the active sites of proteins like LasR and LuxS. The binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues are analyzed. For this compound, the o-tolyl group would likely engage in hydrophobic interactions within a binding pocket, while the β-dicarbonyl moiety could form hydrogen bonds with appropriate amino acid residues.

Table 3: Potential Molecular Docking Interactions for this compound

| Molecular Feature | Potential Interaction Type | Interacting Partner in a Biological Target |

| o-Tolyl group | Hydrophobic interactions, van der Waals forces | Non-polar amino acid residues |

| Carbonyl oxygens | Hydrogen bonding, electrostatic interactions | Polar amino acid residues (e.g., Ser, Thr, Asn, Gln) |

| Ester group | Hydrogen bonding, electrostatic interactions | Polar amino acid residues |

This table represents hypothetical interactions based on the chemical structure and docking studies of similar compounds.

Future Directions and Emerging Research Avenues

Development of Highly Selective and Efficient Catalytic Systems

A significant frontier in the chemistry of β-keto esters is the development of advanced catalytic systems that offer superior selectivity and efficiency. While classical methods like the Claisen condensation are effective, they often require stoichiometric amounts of strong bases. researchgate.net Future research is focused on catalytic approaches that minimize waste and improve control over reaction outcomes.

Key areas of development include:

Heterogeneous Catalysis: The use of solid-supported catalysts, such as silica-supported boric acid, presents an avenue for environmentally friendly and recyclable systems for reactions like transesterification. acs.org Research will likely expand to develop novel solid catalysts tailored for the specific steric and electronic properties of the o-tolyl group in Ethyl 3-oxo-3-(o-tolyl)propanoate.

Nanocatalysis: Copper oxide (CuO) nanoparticles have been shown to be highly efficient catalysts for the synthesis of complex indole (B1671886) derivatives from related β-keto ester structures. sgu.edu.in The large surface area and unique electronic properties of nanocatalysts can lead to shorter reaction times and easier catalyst recovery. sgu.edu.in Future work could involve designing specific metal oxide or bimetallic nanoparticles to catalyze new transformations of this compound.

Asymmetric Catalysis: A major goal is the development of chiral catalysts that can induce stereoselectivity in reactions, leading to enantiomerically pure products. This is crucial for pharmaceutical applications. Research into chiral metal complexes and organocatalysts for reactions like asymmetric hydrogenation or alkylation of the active methylene (B1212753) group is a promising direction.

Table 1: Examples of Catalytic Systems for β-Keto Ester Transformations

| Catalyst Type | Example | Application | Potential Advantage for this compound | Reference |

|---|---|---|---|---|

| Heterogeneous | Silica (B1680970) Supported Boric Acid (SiO₂–H₃BO₃) | Transesterification of β-keto esters | Recyclability, solvent-free conditions, enhanced purity. | acs.org |

| Homogeneous | Copper (Cu) Complexes | 1,4-Reductions in one-pot sequential reactions | High chemoselectivity and broad functional group tolerance. | researchgate.net |

| Nanoparticle | Copper Oxide (CuO) Nanoparticles | Synthesis of poly-functionalized indole derivatives | High efficiency, shorter reaction times, catalyst reusability. | sgu.edu.in |

Exploration of Novel Reactivity Patterns for Diversified Molecular Architectures

While this compound is a known precursor for various heterocycles, there is vast untapped potential in exploring new reaction pathways to generate unprecedented molecular diversity. Its unique combination of a ketone, an ester, and an activated methylene group allows for a multitude of transformations.

Future research will likely focus on:

Multicomponent Reactions (MCRs): Designing one-pot reactions where this compound reacts with two or more other components can rapidly build molecular complexity, providing efficient access to libraries of novel compounds. sgu.edu.in

Domino and Tandem Reactions: Exploring conditions that trigger a cascade of intramolecular reactions after an initial intermolecular event can lead to the formation of complex polycyclic systems that would be difficult to synthesize through traditional stepwise methods. acs.org

Michael Additions and Subsequent Cyclizations: The compound can act as a Michael donor. Research into its addition to a wider range of unconventional Michael acceptors, followed by intramolecular cyclization, could yield novel heterocyclic systems like substituted diazepines. nih.gov For instance, derivatives of 3-phenylquinoxalin-2(1H)-one undergo Michael reactions with acrylic acid derivatives to form complex propananoic acid structures. rsc.org

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry represents a paradigm shift in chemical synthesis, offering enhanced safety, reproducibility, and scalability. core.ac.ukresearchgate.net Integrating the synthesis and subsequent reactions of this compound into flow platforms is a key area for future development.

Improved Synthesis: The synthesis of β-keto esters has been successfully demonstrated in flow reactors, allowing for rapid production and immediate use in subsequent steps. acs.org This approach minimizes the handling of potentially unstable reagents and intermediates.

Automated Multistep Synthesis: Flow chemistry enables the connection of multiple reaction modules to perform multistep syntheses in a continuous, automated fashion. researchgate.net This would allow for the conversion of this compound into advanced intermediates or final target molecules without manual intervention and purification between steps. core.ac.uk

Accessing Novel Reaction Conditions: Flow reactors allow for the use of extreme temperatures and pressures with greater safety than batch reactors, potentially enabling new types of chemical transformations that are not feasible otherwise.

Applications in Drug Discovery and Agrochemical Development beyond Intermediates

Currently, this compound is primarily valued as an intermediate in the synthesis of pharmaceuticals and agrochemicals. myskinrecipes.comsynhet.com A significant future direction is the development of derivatives that are themselves the final, biologically active agents. The inherent functionalities of the β-keto ester scaffold are present in many bioactive molecules.

Direct Biological Screening: Libraries of novel compounds derived from this compound, synthesized through the diverse reactivity patterns mentioned above, could be screened directly for various biological activities. For example, related quinoxaline (B1680401) derivatives have shown antiproliferative activity against colon cancer cells. rsc.org

Targeted Synthesis of Bioactive Analogs: The scaffold can be used to design analogs of known drugs or agrochemicals. Spectroscopic analysis of related compounds like ethyl propanoate has been applied in the agricultural sector to develop more effective pesticides and herbicides. patsnap.com By strategically modifying the core structure of this compound, researchers can fine-tune properties like binding affinity, solubility, and metabolic stability.

Table 2: Potential Direct Applications Based on Related Structures | Target Area | Relevant Compound Class | Potential Application | Rationale/Reference | | :--- | :--- | :--- | :--- | | Oncology | Quinoxaline Derivatives | Anticancer Agents | Synthesis of 2-oxo-3-phenylquinoxaline derivatives shows antiproliferative activity. | rsc.org | | Agrochemicals | Phenoxypropionic Acid Derivatives | Herbicides | Related structures are used in the development of targeted crop protection solutions. | researchgate.netpatsnap.com | | Infectious Disease | Dihydropyridines / Pyrimidines | Antimicrobial Agents | β-keto esters are key starting materials for these heterocyclic cores. | acs.orgorgsyn.org | | Central Nervous System | 1,4-Dihydropyridines | NADH Analogs | The core structure is accessible from β-keto ester precursors. | orgsyn.org |

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

To optimize complex chemical transformations and ensure the efficiency of flow chemistry systems, real-time monitoring of reaction progress is essential. The application of Process Analytical Technology (PAT) to reactions involving this compound is a growing research avenue.

Real-Time Optimization: Techniques such as in-situ Fourier-Transform Infrared Spectroscopy (FTIR), Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) can be integrated directly into reaction vessels or flow reactors. This allows chemists to track the consumption of reactants and the formation of products in real time, enabling rapid optimization of reaction conditions like temperature, pressure, and catalyst loading. synhet.com

Flow Reaction Monitoring: In the context of automated synthesis, inline spectroscopic analysis is critical. For instance, inline benchtop NMR has been used to monitor the progress of flow-based ester reductions, ensuring high yields and process stability over extended periods. researchgate.net

Mechanistic Insights: Detailed spectroscopic monitoring can provide valuable data about the formation of transient intermediates and byproducts. This information is invaluable for elucidating complex reaction mechanisms, leading to a more fundamental understanding of the compound's reactivity and aiding in the rational design of improved synthetic routes. patsnap.com

Q & A

Q. How are computational tools integrated to predict metabolic pathways or toxicity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.